molecular formula C19H13NO4 B2887626 (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one CAS No. 929339-11-7

(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2887626
M. Wt: 319.316
InChI Key: NZRLQRITLBCBDK-MFOYZWKCSA-N
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Description

“(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one” appears to be a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a quinoline moiety (another heterocyclic compound with a fused pyridine and benzene ring), and a methoxy group (an ether with a methyl group attached).



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, compounds like this are typically synthesized in a multi-step process involving various organic reactions.



Molecular Structure Analysis

The molecular structure would likely show conjugation and aromaticity due to the presence of the benzofuran and quinoline moieties. The Z-configuration indicates the relative positions of the hydroxy and methoxy groups.



Chemical Reactions Analysis

Again, without specific data, it’s difficult to predict the exact reactions this compound would undergo. However, it might be susceptible to reactions typical of ethers, ketones, and aromatic compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of aromatic rings.


Scientific Research Applications

Chemical Structure and Properties

The compound (Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is related to structures studied for their unique chemical properties. For example, similar compounds have been examined for their crystal structures and intermolecular interactions, such as in the study of quininium tetrachloridozinc(II) (Chen, 2009).

Synthesis and Derivatives

The synthesis and derivatives of related benzofuran compounds have been explored for their potential applications. For instance, studies have been conducted on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from similar starting materials (Luo et al., 2005). These processes include cyclization, rearrangement, and ring expansion, indicating the compound's potential in complex organic synthesis.

Potential in Medicinal Chemistry

Compounds with structural similarities have been studied for their potential in medicinal chemistry. For example, a study focused on the synthesis of a PET probe for imaging the enzyme PIM1, using a structurally related benzofuran compound (Gao et al., 2013). This indicates the relevance of such compounds in the development of diagnostic tools in medical research.

Application in Material Science

Research on related benzofuran compounds has extended into material science. Studies have been conducted on the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which include benzofuran structures (Sakurai et al., 2003). These studies reveal the potential of such compounds in the development of new materials with specific light-responsive properties.

Corrosion Inhibition

Benzofuran derivatives have been explored for their use in corrosion inhibition. A study on the corrosion protection of carbon steel using benzimidazol-2-ones substituted 8-hydroxyquinoline derivatives, which are structurally similar, highlights this potential application (Faydy et al., 2019).

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (e.g., as a drug), further studies would likely focus on optimizing its properties and assessing its safety and efficacy.


properties

IUPAC Name

(2Z)-6-hydroxy-2-[(8-methoxyquinolin-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-23-15-4-2-3-11-5-6-12(20-18(11)15)9-17-19(22)14-8-7-13(21)10-16(14)24-17/h2-10,21H,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLQRITLBCBDK-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-((8-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

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